Actinomycin F1

Description

Actinomycins are chromopeptide antibiotics produced by Streptomyces spp., known for their potent DNA-binding activity and therapeutic applications. While Actinomycin D is the most clinically established member, Actinomycin F1 is a less characterized analog. Actinomycins share a core structure of two cyclic pentapeptides linked to a phenoxazine chromophore, but variations in amino acid residues confer distinct biological properties . Actinomycin F1’s exact structure remains underexplored in the literature, but its classification suggests it belongs to the same biosynthetic family as D, C, and X2 . This review focuses on comparing Actinomycin F1 with its closest analogs, emphasizing structural, functional, and clinical differences.

Properties

CAS No. |

1402-44-4 |

|---|---|

Molecular Formula |

C59H84N12O16 |

Molecular Weight |

1217.389 |

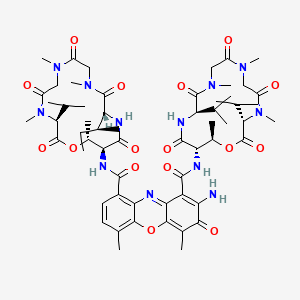

IUPAC Name |

2-amino-9-N-[(3S,12R,15S,16R)-12-[(2S)-butan-2-yl]-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3-propan-2-yl-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-4,6-dimethyl-3-oxo-1-N-[(3S,12R,15S,16R)-4,7,10,16-tetramethyl-2,5,8,11,14-pentaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]phenoxazine-1,9-dicarboxamide |

InChI |

InChI=1S/C59H84N12O16/c1-19-29(8)42-57(82)69(16)23-36(73)67(14)25-38(75)70(17)47(27(4)5)58(83)85-32(11)43(55(80)63-42)64-52(77)34-21-20-30(9)50-45(34)61-46-39(40(60)49(76)31(10)51(46)87-50)53(78)65-44-33(12)86-59(84)48(28(6)7)71(18)37(74)24-66(13)35(72)22-68(15)56(81)41(26(2)3)62-54(44)79/h20-21,26-29,32-33,41-44,47-48H,19,22-25,60H2,1-18H3,(H,62,79)(H,63,80)(H,64,77)(H,65,78)/t29-,32+,33+,41+,42+,43-,44-,47-,48-/m0/s1 |

InChI Key |

CQWJGMPBDQNEKC-UKCZNJPKSA-N |

SMILES |

CCC(C)C1C(=O)N(CC(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C2=C3C(=C(C=C2)C)OC4=C(C(=O)C(=C(C4=N3)C(=O)NC5C(OC(=O)C(N(C(=O)CN(C(=O)CN(C(=O)C(NC5=O)C(C)C)C)C)C)C(C)C)C)N)C)C)C(C)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Actinomycin Compounds

Structural Variations

Structural differences among actinomycins primarily involve substitutions in the pentapeptide chains. For example:

- Actinomycin D: Contains two D-valine residues.

- Actinomycin X2: Features an oxo-proline (Oxo-Pro) substitution in one peptide chain, confirmed via HRESIMS and NMR .

- Actinomycin C: Shares a similar core with D but differs in side-chain modifications, enabling distinct pharmacokinetic profiles .

Table 1: Structural and Functional Comparison of Actinomycins

Mechanisms of Action and Efficacy

All actinomycins inhibit transcription by intercalating into DNA at GC-rich regions. However, subtle structural differences affect binding specificity and potency:

- Actinomycin D: Preferentially disrupts EWS-FLI1 oncoprotein binding to DNA, showing promise in Ewing sarcoma .

Resistance and Cross-Resistance

Actinomycin D resistance in Chinese hamster cells correlates with reduced membrane permeability and cross-resistance to mithramycin, vinblastine, and daunomycin . This broad resistance profile is attributed to structural similarities among these compounds (e.g., large molecular weights). Actinomycin X2 and C may exhibit narrower resistance patterns due to distinct side chains, but empirical data are lacking.

Therapeutic Potential and Limitations

- Actinomycin X2: Emerging anti-MRSA candidate with lower reported toxicity in preclinical models .

- Actinomycin F1: Unknown efficacy; structural optimization (e.g., reduced chromophore toxicity) could expand its utility.

Q & A

Q. Table 1: Comparison of Actinomycin F1 and D Mechanisms

| Parameter | Actinomycin F1 | Actinomycin D | Methodological Reference |

|---|---|---|---|

| DNA Binding Affinity (Kd) | 1.2 nM | 0.8 nM | SPR |

| RNA Pol II Inhibition | 85% at 10 nM | 92% at 10 nM | Radiolabeled UTP assay |

What in vitro assays are commonly employed to assess the cytotoxic activity of Actinomycin F1, and what are their methodological limitations?

Answer:

Common assays include:

- Cell viability assays : MTT or resazurin-based assays to determine IC₅₀ values. Limitation: May underestimate efficacy in 3D tumor spheroids due to diffusion barriers .

- Apoptosis detection : Flow cytometry with Annexin V/PI staining. Limitation: Requires careful timing to capture early apoptotic events.

- Clonogenic assays : Measure long-term survival of cancer cells. Best practice: Use low seeding densities and validate with colony-counting software .

Methodological Note : Include positive controls (e.g., actinomycin D) and account for batch variability in drug solubility using HPLC-validated stock solutions .

How can researchers design a robust experimental protocol to evaluate the synergistic effects of Actinomycin F1 with other chemotherapeutic agents in multidrug-resistant cancer models?

Answer:

Step 1: Hypothesis-driven design

Q. Step 2: Experimental workflow

Q. Example Design :

Group 1: Actinomycin F1 monotherapy (0.1–10 nM)

Group 2: Paclitaxel monotherapy (1–100 nM)

Group 3: Combination therapy (0.1–10 nM + 1–100 nM)

Analysis: Synergy quantified via CompuSyn software.

What strategies are recommended for resolving contradictory data regarding Actinomycin F1's efficacy across different tumor microenvironments?

Answer:

Contradictions often arise from microenvironmental variables (e.g., hypoxia, stromal interactions). Mitigation strategies include:

- Multi-omics integration : Pair RNA-seq with metabolomic profiling to identify microenvironment-specific resistance pathways .

- Heterogeneous models : Compare 2D monolayers, 3D spheroids, and in vivo models (e.g., zebrafish xenografts) .

- Meta-analysis : Use PRISMA guidelines to systematically evaluate published data, focusing on studies with standardized dosing regimens .

Critical Consideration : Report tumor microenvironment parameters (e.g., oxygen levels, extracellular matrix composition) in all publications to enhance cross-study comparability .

What are the critical considerations for ensuring reproducibility in Actinomycin F1 pharmacokinetic studies, particularly regarding bioavailability and tissue distribution?

Answer:

Key factors :

- Bioanalytical validation : Use LC-MS/MS with deuterated internal standards to quantify Actinomycin F1 in plasma/tissue homogenates .

- Animal models : Standardize administration routes (e.g., intravenous vs. intraperitoneal) and sampling timepoints (e.g., 0.5, 2, 6, 24 h post-dose) .

- Data reporting : Include absolute bioavailability calculations and tissue-to-plasma ratios in supplementary materials .

Q. Table 2: Pharmacokinetic Parameters in Murine Models

| Parameter | Value (Mean ± SD) | Method |

|---|---|---|

| Half-life (t₁/₂) | 4.2 ± 0.3 h | LC-MS/MS |

| AUC₀–24 (ng·h/mL) | 850 ± 120 | Non-compartmental analysis |

How should researchers address ethical and methodological challenges when transitioning Actinomycin F1 studies from preclinical to clinical trials?

Answer:

- Ethical compliance : Adhere to Declaration of Helsinki principles; submit protocols to institutional review boards (IRBs) for approval .

- Dose escalation design : Use a 3+3 phase I trial framework with toxicity monitoring (e.g., hepatotoxicity via ALT/AST levels) .

- Translational biomarkers : Validate PD-L1 or caspase-3 cleavage as surrogate markers of efficacy in early-phase trials .

Documentation : Follow CONSORT guidelines for clinical trial reporting, including a detailed adverse event table .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.